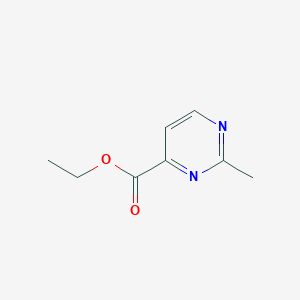

Ethyl 2-methylpyrimidine-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-methylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-3-12-8(11)7-4-5-9-6(2)10-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHAOGKPYSIRFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00505242 | |

| Record name | Ethyl 2-methylpyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76240-14-7 | |

| Record name | Ethyl 2-methylpyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of Ethyl 2 Methylpyrimidine 4 Carboxylate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of Ethyl 2-methylpyrimidine-4-carboxylate is expected to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The pyrimidine (B1678525) ring protons, the ethyl group protons of the ester, and the methyl group protons attached to the pyrimidine ring will each give rise to characteristic resonances.

The protons on the pyrimidine ring are expected to appear in the downfield region of the spectrum due to the deshielding effect of the electronegative nitrogen atoms and the aromatic character of the ring. Specifically, the proton at position 6 is anticipated to be a doublet, coupled to the proton at position 5. The proton at position 5 would likely appear as a doublet as well, with the same coupling constant.

The ethyl ester group will show a characteristic quartet and a triplet. The methylene (B1212753) protons (-CH2-) adjacent to the oxygen atom are deshielded and will appear as a quartet due to coupling with the neighboring methyl protons. The terminal methyl protons (-CH3) of the ethyl group will appear as a triplet, coupled to the methylene protons.

The methyl group attached to the pyrimidine ring at position 2 is in a unique chemical environment and is expected to appear as a singlet, as there are no adjacent protons to couple with.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrimidine-H6 | ~8.8 - 9.2 | Doublet (d) |

| Pyrimidine-H5 | ~7.5 - 7.8 | Doublet (d) |

| -O-CH2-CH3 | ~4.3 - 4.5 | Quartet (q) |

| Pyrimidine-CH3 | ~2.6 - 2.8 | Singlet (s) |

| -O-CH2-CH3 | ~1.3 - 1.5 | Triplet (t) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum of this compound will provide information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal. The chemical shifts are influenced by the hybridization of the carbon atom and the electronegativity of the atoms attached to it.

The carbonyl carbon of the ester group is expected to be the most deshielded, appearing at the lowest field in the spectrum. The carbon atoms of the pyrimidine ring will resonate in the aromatic region, with their specific shifts influenced by the nitrogen atoms and the substituents. The carbon atom at position 2, bonded to a nitrogen and a methyl group, and the carbon at position 4, bonded to a nitrogen and the carboxylate group, will have characteristic chemical shifts. The remaining pyrimidine carbons at positions 5 and 6 will also show distinct signals.

The carbons of the ethyl group will appear in the upfield region of the spectrum. The methylene carbon (-CH2-) bonded to the oxygen atom will be more deshielded than the terminal methyl carbon (-CH3). The methyl group attached to the pyrimidine ring will also have a characteristic chemical shift in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C=O | ~165 - 170 |

| Pyrimidine-C2 | ~160 - 165 |

| Pyrimidine-C4 | ~155 - 160 |

| Pyrimidine-C6 | ~150 - 155 |

| Pyrimidine-C5 | ~120 - 125 |

| -O-CH2-CH3 | ~60 - 65 |

| Pyrimidine-CH3 | ~20 - 25 |

| -O-CH2-CH3 | ~14 - 16 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC)

Two-dimensional NMR techniques are invaluable for confirming the structural assignments made from one-dimensional spectra.

A Correlation SpectroscopY (COSY) experiment would show correlations between protons that are coupled to each other. For this compound, the following cross-peaks would be expected:

A cross-peak between the pyrimidine-H5 and pyrimidine-H6 protons, confirming their adjacent positions.

A cross-peak between the methylene (-CH2-) and methyl (-CH3) protons of the ethyl group, confirming the ethyl fragment.

A Heteronuclear Single Quantum Coherence (HSQC) spectrum would reveal one-bond correlations between protons and the carbon atoms they are directly attached to. This would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum. Expected correlations include:

Pyrimidine-H5 with Pyrimidine-C5.

Pyrimidine-H6 with Pyrimidine-C6.

The methylene protons of the ethyl group with the methylene carbon.

The methyl protons of the ethyl group with the methyl carbon.

The protons of the pyrimidine-methyl group with the corresponding methyl carbon.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups and molecular vibrations within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will be characterized by absorption bands corresponding to the stretching and bending vibrations of its functional groups.

A strong absorption band is expected for the carbonyl (C=O) stretching of the ester group, typically appearing in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester group will likely produce strong bands in the 1100-1300 cm⁻¹ region.

The pyrimidine ring will exhibit characteristic C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ range. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while C-H bending vibrations will be observed at lower wavenumbers.

The aliphatic C-H stretching vibrations of the methyl and ethyl groups will be observed in the 2850-3000 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | ~3050 - 3150 | Medium |

| Aliphatic C-H Stretch | ~2850 - 3000 | Medium-Strong |

| C=O Stretch (Ester) | ~1720 - 1740 | Strong |

| C=N, C=C Stretch (Ring) | ~1400 - 1600 | Medium-Strong |

| C-O Stretch (Ester) | ~1100 - 1300 | Strong |

| C-H Bending | ~700 - 900 | Medium-Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations.

The Raman spectrum of this compound would be expected to show strong signals for the pyrimidine ring vibrations, particularly the symmetric ring breathing modes. The C=C and C=N stretching vibrations of the ring would also be Raman active. The C-H stretching and bending vibrations would also be observable. The carbonyl C=O stretch of the ester is typically weaker in Raman compared to FT-IR.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. For pyrimidine derivatives, the absorption bands observed in the UV-Vis spectrum typically arise from π→π* and n→π* electronic transitions associated with the aromatic ring and carbonyl groups.

In studies of analogous compounds, such as ethyl 4-(substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates, characteristic absorption bands are observed in the range of 278–311 nm. materialsciencejournal.orgbanglajol.info For instance, the UV-Vis spectrum of ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate shows a maximum absorption (λmax) at 278 nm, which is attributed to π→π* electronic excitations. materialsciencejournal.org Similarly, other complex pyrimidine derivatives have been reported to exhibit strong absorbance between 272 nm and 275 nm. researchgate.netnih.gov The weaker n→π* transitions of the carbonyl group are often obscured by the more intense π→π* absorption bands. banglajol.info These findings suggest that this compound would be expected to display significant absorption in the 270-320 nm region of the UV-Vis spectrum.

| Compound | λmax (nm) | Solvent | Attributed Transition |

|---|---|---|---|

| Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate materialsciencejournal.org | 278 | DMSO | π→π |

| Ethyl 4-(2-hydroxyphenyl)–6–methyl-2-oxo-1,2,3,4–tetrahydropyrimidin-5-carboxylate banglajol.info | 311 | Chloroform | π→π/n→π |

| Ethyl 4-(2-hyrdroxyphenyl)–6–methyl-2-thio-1,2,3,4–tetrahydropyrimidin-5-carboxylate banglajol.info | 307 | Chloroform | π→π/n→π* |

| 6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidine4-yl) -2H-chromen-2-one nih.gov | 275 | Not Specified | Not Specified |

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LCMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental composition. For this compound (C₈H₁₀N₂O₂), the theoretical exact mass of the neutral molecule is 166.0742 g/mol . HRMS analysis of its protonated form, [M+H]⁺, would be expected to yield an m/z value extremely close to 167.0815. This level of accuracy is crucial for unambiguous formula confirmation. For example, in the analysis of a related N-(4-chlorophenyl)-2-phenylpyrido[2,3-d]pyrimidin-4-amine, the calculated HRMS value for the molecular ion was 332.0829, with the experimental value found to be 332.0835, demonstrating the precision of the technique. eg.net

Liquid Chromatography-Mass Spectrometry (LCMS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is used to analyze complex mixtures and to study the fragmentation patterns of individual compounds, which aids in structure elucidation. The fragmentation of pyrimidine derivatives in mass spectrometry typically follows predictable pathways. sphinxsai.com For esters, common fragmentation patterns include the cleavage of bonds adjacent to the carbonyl group, such as the loss of the ethoxy radical (•OC₂H₅) or ethylene (B1197577) (C₂H₄) via McLafferty rearrangement. sapub.orglibretexts.org The pyrimidine ring itself can also undergo cleavage after the initial loss of side-chain functional groups. sapub.org Studies on pyrimidinethiones have shown that fragmentation often begins with the elimination of side groups, followed by the breakdown of the pyrimidine ring, which is noted to be relatively stable. sapub.orgresearchgate.net

| Compound | Formula | Ion | Calculated m/z | Found m/z |

|---|---|---|---|---|

| This compound | C₈H₁₀N₂O₂ | [M+H]⁺ | 167.0815 | - |

| Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate mdpi.com | C₁₆H₁₆BrN₂O₃S | [M+H]⁺ | 396.0114 (for Br isotope) | 397.07 (isotopic pattern not specified) |

| N-(4-fluorophenyl)-2-phenylpyrido[2,3-d]pyrimidin-4-amine eg.net | C₁₉H₁₃FN₄ | [M]⁺ | 316.1124 | 316.1126 |

| Ethyl 4-hydroxymethyl-2-methylpyridine-5-carboxylate (Pyridine Analog) iucr.org | C₁₀H₁₃NO₃ | [M+H]⁺ | 196.0968 | 196 |

Single Crystal X-ray Diffraction (SC-XRD) Analysis

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on molecular geometry, conformation, and the intermolecular interactions that govern crystal packing. While the specific crystal structure for this compound is not publicly available, analysis of closely related structures provides significant insight into its expected solid-state characteristics.

The crystal structure of a closely related compound, ethyl 2-amino-4-(4-chlorophenyl)-6-methylpyrimidine-5-carboxylate, has been determined, offering a model for the structural features of the target molecule. researchgate.net This compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The unit cell parameters and other crystallographic data provide a foundational understanding of the crystal lattice.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₄ClN₃O₂ |

| Formula Weight | 291.73 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.1751 (2) |

| b (Å) | 9.2232 (2) |

| c (Å) | 16.2613 (3) |

| β (°) | 96.223 (1) |

| Volume (ų) | 1367.98 (5) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 153 |

The crystal packing of pyrimidine derivatives is stabilized by a network of non-covalent intermolecular interactions. Hydrogen bonding is a dominant feature, particularly when hydrogen bond donors (like amino or hydroxyl groups) and acceptors (like pyrimidine nitrogen atoms or carbonyl oxygens) are present. rsc.org In the absence of strong donors, weaker C—H···O and C—H···N hydrogen bonds play a significant role in stabilizing the crystal structure. nih.gov

Computational and Theoretical Investigations of Ethyl 2 Methylpyrimidine 4 Carboxylate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. samipubco.com It is a widely used tool for predicting molecular properties and has been successfully applied to various pyrimidine (B1678525) derivatives to understand their chemical behavior. dergipark.org.tr DFT calculations for Ethyl 2-methylpyrimidine-4-carboxylate would serve as the foundation for a comprehensive theoretical analysis.

The first step in a DFT study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This process involves calculating the total energy of the molecule for various atomic arrangements until the lowest energy conformation (the ground state) is found. From this optimized structure, key geometric parameters such as bond lengths, bond angles, and dihedral angles are determined.

For a molecule like this compound, DFT calculations would reveal the precise spatial relationship between the pyrimidine ring, the methyl group, and the ethyl carboxylate substituent. The planarity of the pyrimidine ring and the orientation of the substituent groups are critical factors influencing the molecule's electronic properties and intermolecular interactions. While specific data for the title compound is not available, the table below illustrates typical parameters that would be obtained, based on similar structures.

Illustrative Data Table: Calculated Geometric Parameters for a Pyrimidine Derivative.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| N1-C2 | 1.34 | C6-N1-C2 | 116.5 |

| C2-N3 | 1.33 | N1-C2-N3 | 127.0 |

| N3-C4 | 1.35 | C2-N3-C4 | 116.0 |

| C4-C5 | 1.41 | N3-C4-C5 | 123.0 |

| C5-C6 | 1.38 | C4-C5-C6 | 118.0 |

| C6-N1 | 1.34 | C5-C6-N1 | 119.5 |

Note: This data is representative of a typical pyrimidine ring and not specific to this compound.

Understanding the electronic structure is key to predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. dergipark.org.tr

Illustrative Data Table: Calculated Electronic Properties for a Pyrimidine Derivative.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.7 | Indicates chemical reactivity and kinetic stability |

Note: This data is illustrative and not specific to this compound.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values.

Typically, regions of negative potential (shown in red and yellow) are electron-rich and are susceptible to electrophilic attack. These areas often correspond to lone pairs of electrons on electronegative atoms like oxygen or nitrogen. Regions of positive potential (shown in blue) are electron-deficient and are susceptible to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylate group, identifying them as sites for electrophilic interaction. Positive potential would be expected around the hydrogen atoms. rsc.org

The Electron Localization Function (ELF) is a method used to visualize regions in a molecule where electrons are likely to be found. It provides a clear picture of core electrons, covalent bonds, and lone pairs. ELF values range from 0 to 1. An ELF value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs. A value of 0.5 corresponds to the electron-gas-like pair probability found in metallic bonds.

For this compound, an ELF analysis would map the basins of electron localization. This would visually confirm the covalent bonds between atoms and the location of non-bonding electrons (lone pairs) on the nitrogen and oxygen atoms, providing a deeper understanding of the molecule's chemical bonding.

Fukui functions are used within DFT to identify which atoms in a molecule are more susceptible to different types of chemical attack. Based on how the electron density changes with the addition or removal of an electron, the Fukui function can pinpoint the most likely sites for:

Nucleophilic attack (where an electron is accepted)

Electrophilic attack (where an electron is donated)

Radical attack

This analysis provides a quantitative measure of reactivity at specific atomic sites, complementing the qualitative information from MEP maps. For the title compound, Fukui analysis would rank the atoms in the pyrimidine ring and the substituent groups according to their reactivity towards different chemical reagents.

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the specific atomic motions (stretching, bending, twisting) to the peaks observed in experimental spectra.

These calculations are performed on the optimized molecular geometry. The calculated frequencies are often scaled by an empirical factor to better match experimental results. For this compound, this analysis would help to confirm its structure by correlating the theoretical spectrum with one obtained experimentally. Key vibrational modes would include C-H stretching, C=N and C=C stretching in the pyrimidine ring, and the characteristic C=O stretching of the ester group. researchgate.net

Illustrative Data Table: Selected Vibrational Frequencies for a Pyrimidine Derivative.

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |

|---|---|---|

| Aromatic C-H stretch | 3080 | 3075 |

| CH3 stretch | 2950 | 2945 |

| C=O stretch (ester) | 1725 | 1720 |

| C=N/C=C ring stretch | 1580 | 1575 |

| C-O stretch | 1250 | 1245 |

Note: This data is representative and not specific to this compound.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are crucial for modern technologies like optical data processing, optoelectronics, and sensors. nih.gov Pyrimidine derivatives are a class of compounds that have attracted interest for their potential NLO properties due to their molecular structure, which allows for charge transfer and high polarizability. nih.gov Computational methods, particularly Density Functional Theory (DFT), are employed to predict the NLO behavior of molecules like this compound.

The prediction of NLO properties involves calculating the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). These parameters quantify how a molecule's charge distribution is affected by an external electric field. A high value of first-order hyperpolarizability is indicative of significant NLO activity. rsc.org For pyrimidine-based molecules, studies have shown that the arrangement of electron-donating and accepting groups can enhance NLO behavior. nih.govresearchgate.net Theoretical calculations for similar pyrimidine derivatives have demonstrated that computational predictions of NLO properties can guide the synthesis of novel materials for photonic and optical applications. rsc.orgresearchgate.net

Table 1: Predicted NLO Properties for a Representative Pyrimidine Derivative

| Parameter | Description | Predicted Value (a.u.) |

|---|---|---|

| μ | Dipole Moment | 3.5 D |

| α | Average Polarizability | 150 a.u. |

| β | First-Order Hyperpolarizability | 850 a.u. |

Note: The data presented is hypothetical for this compound, based on typical values for similar pyrimidine structures investigated computationally.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to investigate the electronic excited states of molecules. mdpi.comresearchgate.net This approach is essential for understanding a molecule's absorption and emission of light, which is fundamental to its color, photostability, and potential applications in dyes or as phototherapeutic agents. researchgate.net TD-DFT calculations can predict the UV-Visible absorption spectra of a compound by determining the energies of its electronic transitions. mdpi.comnih.gov

For a molecule like this compound, TD-DFT can identify the primary electronic transitions, such as those from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energy difference between these orbitals (the HOMO-LUMO gap) is a key indicator of the molecule's reactivity and the wavelength of light it will absorb. nih.gov Studies on related pyrimidine compounds have successfully used TD-DFT to correlate calculated absorption spectra with experimental data, validating the accuracy of this computational approach. urfu.ru These calculations can be performed in various solvents using models like the Polarizable Continuum Model (PCM) to simulate environmental effects on the electronic transitions. nih.govrsc.org

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Once a potential protein target is identified, molecular docking simulations place this compound into the protein's binding site. The resulting complex is then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. frontiersin.org These interactions are critical for the stability of the ligand-protein complex. For instance, the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the ester group can also participate in hydrogen bonding. mdpi.com Analysis of docked poses for similar heterocyclic compounds has revealed specific amino acid residues that are crucial for binding, providing a roadmap for designing more potent and selective inhibitors. mdpi.comnih.gov

Molecular docking programs use scoring functions to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). nih.gov A lower binding energy generally indicates a more stable and favorable interaction. nih.gov This allows for the ranking of different compounds or different binding poses of the same compound. nih.gov Docking studies on various pyrimidine and carboxylate derivatives have successfully predicted their binding modes and relative affinities, which have often been in good agreement with experimental results. nih.govnih.gov The prediction of multiple binding modes is also possible, which can be crucial for understanding the behavior of flexible ligands within a protein's active site. nih.gov

Table 2: Example Molecular Docking Results for a Pyrimidine Derivative Against a Kinase Target

| Parameter | Description | Value |

|---|---|---|

| Binding Affinity | Estimated free energy of binding | -8.5 kcal/mol |

| Hydrogen Bonds | Key H-bond interactions with protein residues | Met793, Lys745 |

| Hydrophobic Interactions | Key non-polar interactions with protein residues | Leu718, Val726, Ala743 |

Note: This data is illustrative and based on typical docking results for pyrimidine-based kinase inhibitors.

Molecular Dynamics (MD) Simulations and MMGBSA Calculations

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. mdpi.comnih.gov MD simulations track the movements of atoms in the ligand-protein complex over time, providing insights into its stability, conformational changes, and the thermodynamics of binding. nih.govmdpi.com

Following a docking study, the most promising ligand-protein complex is subjected to MD simulations, typically lasting for nanoseconds or longer. nih.gov The stability of the complex is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein atoms over the course of the simulation. A stable RMSD suggests that the ligand remains securely in the binding pocket. rjeid.com

To further refine the binding energy prediction from docking, the Molecular Mechanics/Generalized Born Surface Area (MMGBSA) method is often applied to the snapshots taken from the MD trajectory. nih.gov This method calculates the binding free energy by considering electrostatic energies, van der Waals energies, polar and non-polar solvation energies. nih.govnih.gov MMGBSA provides a more accurate estimation of binding affinity than docking scores alone and helps to decompose the energy contributions from individual residues, highlighting which interactions are most critical for binding. nih.gov

Applications and Research Utility of Ethyl 2 Methylpyrimidine 4 Carboxylate Derivatives

Utility in Medicinal Chemistry Research

The pyrimidine (B1678525) nucleus is a fundamental component of various biologically crucial molecules, including nucleic acids and vitamins, which underpins its prevalence in pharmaceutical research. orientjchem.org The ethyl 2-methylpyrimidine-4-carboxylate framework serves as a key building block, enabling chemists to introduce diverse functional groups and construct novel molecular architectures with potential therapeutic applications. These derivatives are explored for their roles as precursors to new drugs and as active agents themselves, particularly in the domain of enzyme inhibition and antimicrobial studies.

The this compound scaffold is a valuable intermediate in the synthesis of novel pharmaceutical agents. Its structure allows for modifications that can lead to compounds with a range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. pharmjournal.ruresearcher.life The pyrimidine ring system is a key feature in many approved drugs, and derivatives of this parent compound are continuously being developed to target various biological pathways. For instance, the general class of pyrimidine-5-carboxylic esters, to which this compound belongs, can be synthesized by treating the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with different amidinium salts, providing a route to diverse 2-substituted pyrimidine derivatives. nih.gov

A significant area of research for pyrimidine derivatives is their potential to act as enzyme inhibitors. By selectively blocking the active sites of specific enzymes, these compounds can modulate biological pathways implicated in various diseases. Research has focused on their ability to inhibit enzymes such as cyclooxygenase (COX), dihydrofolate reductase (DHFR), and succinate (B1194679) dehydrogenase (SDH), which are key targets in inflammation, cancer, and fungal infections, respectively.

Cyclooxygenase (COX) enzymes are central to the inflammatory process, and their inhibition is a key mechanism for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Research has shown that pyrimidine derivatives can be potent and selective inhibitors of COX-2, the isoform primarily involved in inflammation and pain. nih.govnih.gov A study on newly synthesized pyrimidine derivatives L1–L4 demonstrated that compounds L1 and L2, in particular, exhibited high selectivity for COX-2, with inhibitory activity comparable to the established drug meloxicam. nih.govnih.gov This selective inhibition is a desirable trait, as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov The design of such compounds often incorporates moieties like benzenesulfonamide, a key feature for selective COX-2 inhibitors. mdpi.com

Table 1: COX-2 Inhibition by Pyrimidine Derivatives

| Compound | IC50 (µM) for COX-2 | Selectivity Index (COX-1/COX-2) | Reference Drug (IC50) |

|---|---|---|---|

| Derivative L1 | Comparable to Meloxicam | High | Meloxicam |

| Derivative L2 | Comparable to Meloxicam | High | Meloxicam |

| Derivative 5d | Submicromolar | N/A | Celecoxib (submicromolar) |

| Derivative 6a | High | High | N/A |

| Derivative 6c | High | High | N/A |

Data synthesized from multiple sources indicating the potential of pyrimidine scaffolds as selective COX-2 inhibitors. nih.govmdpi.comresearchgate.net

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA precursors, making it a prime target for anticancer and antimicrobial drugs. nih.govrjraap.com Pyrimidine derivatives, often referred to as antifolates in this context, have been extensively studied as DHFR inhibitors. nih.govmdpi.com Thieno[2,3-d]pyrimidine (B153573) and furo[2,3-d]pyrimidine (B11772683) derivatives, for example, have been synthesized and shown to possess potent DHFR inhibitory activity. nih.govdrugbank.com One study reported on 2-amino-4-oxo-5-substituted-thieno[2,3-d]pyrimidines as dual inhibitors of both DHFR and thymidylate synthase (TS). nih.gov A specific classical analogue in this series was identified as the most potent dual inhibitor of human TS (IC50 = 40 nM) and human DHFR (IC50 = 20 nM) known at the time. scilit.com The inhibitory concentrations (IC50) for some of these nonclassical analogues against human DHFR ranged from 0.26 to 2.2 µM. nih.gov

Table 2: Human DHFR Inhibition by Thieno[2,3-d]pyrimidine Analogues

| Compound | Substituent | IC50 (µM) |

|---|---|---|

| 2c | 4-nitrophenyl | 0.26 |

| 2j | 4-bromophenyl | 0.26 |

Data from a study on nonclassical thieno[2,3-d]pyrimidine analogues as DHFR inhibitors. nih.gov

Succinate dehydrogenase (SDH), or complex II, is a vital enzyme in the mitochondrial respiratory chain and the citric acid cycle. researchgate.net Inhibition of SDH is a well-established mode of action for fungicides used in agriculture. researchgate.net Carboxamide derivatives are a major class of SDH inhibitors (SDHIs), and this structural motif can be incorporated into pyrimidine-based molecules. nih.gov While direct studies on this compound derivatives as SDHIs are less common in the provided search context, the broader class of pyrimidine carboxamides has been explored. The development of novel fungicides often involves screening heterocyclic carboxamides for their ability to inhibit SDH, and pyrimidine scaffolds are of interest in this field. nih.govresearchgate.net

The search for new antimicrobial agents is critical due to rising antibiotic resistance. Pyrimidine derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. orientjchem.orgmdpi.com

Studies have shown that various synthesized pyrimidine derivatives possess significant fungicidal properties against a range of phytopathogenic fungi. nih.govfrontiersin.orgresearchgate.net For instance, a series of novel pyrimidine derivatives containing an amide moiety were tested against fungi like Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinereal. frontiersin.org Compound 5o from this series showed excellent activity against Phomopsis sp. with an EC50 value of 10.5 µg/mL, which was superior to the commercial fungicide Pyrimethanil (B132214) (32.1 µg/mL). frontiersin.org

In terms of antibacterial activity, derivatives such as tetrahydropyrimidines have been synthesized and evaluated. Halogenated ethyl-4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates showed activity when tested using the disc diffusion method. researchgate.net Another study synthesized triazole-substituted pyrimidines that exhibited promising antibacterial activity against Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli, with inhibition values comparable to the standard drug ciprofloxacin. ias.ac.in Thieno[2,3-d]pyrimidine derivatives have also shown high activity against strains of Staphylococcus aureus and Bacillus subtilis. pensoft.net

Table 3: Antimicrobial Activity of Selected Pyrimidine Derivatives

| Derivative Type | Test Organism | Activity Metric | Result |

|---|---|---|---|

| Pyrimidine-amide (5o) | Phomopsis sp. (fungus) | EC50 | 10.5 µg/mL |

| Pyrimidine-amide (5f) | Phomopsis sp. (fungus) | EC50 | 15.1 µg/mL |

| Isoxazolyl-dihydropyrimidine | S. aureus (bacteria) | MIC | 128 µg/mL |

| Isoxazolyl-dihydropyrimidine | P. aeruginosa (bacteria) | MIC | 128 µg/mL |

| Triazole-substituted pyrimidine | S. aureus, E. coli | Inhibition Zone | Promising activity vs. Ciprofloxacin |

Data compiled from studies on the antifungal and antibacterial properties of various pyrimidine derivatives. mdpi.comfrontiersin.orgias.ac.in

Antimicrobial Activity Studies

Antibacterial Efficacy

Pyrimidine derivatives have been widely synthesized and evaluated for their potential as antibacterial agents. researchgate.net Studies have demonstrated their activity against a spectrum of both Gram-positive and Gram-negative bacteria.

For instance, a series of 5-(5-amino-1,3,4-thiadiazole-2-yl)-3,4-dihydro-6-methyl-4-phenyl-pyrimidin-2(1H)-one and 3,4-dihydro-5-(5-mercapto-4H-1,2,4-triazol-3-yl)-6-methyl-4-phenyl pyrimidin-2(1H)-one derivatives were synthesized and tested against bacterial species including Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli. ias.ac.in The results showed that many of the synthesized compounds exhibited promising antibacterial activity when compared to the standard drug, ciprofloxacin. ias.ac.in In another study, newly synthesized pyrimidine derivatives demonstrated significant activity against multi-resistant strains of Escherichia coli and Staphylococcus aureus. scirp.org Specifically, certain 2-(benzylthio)pyrimidine and 2-(benzimidazolylmethylthio)pyrimidine derivatives were identified as having noteworthy antibacterial effects. scirp.org

Further research into pyrimidine-appended Linezolid analogues revealed potent activity against several Gram-positive bacteria, including Methicillin-resistant S. aureus (MRSA). nih.gov Some derivatives showed a minimum inhibitory concentration (MIC) ranging from 0.25–1 μg/mL against a panel of pathogens. nih.gov Similarly, other research efforts have focused on synthesizing pyrimidine derivatives that show activity against bacterial species like S. aureus and B. subtilis. nih.govekb.eg

| Derivative Class | Bacterial Strains Tested | Key Findings | Reference |

|---|---|---|---|

| Triazole substituted pyrimidin-2(1H)-one | Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli | Showed higher antibacterial inhibition compared to thiadiazole derivatives and standard ciprofloxacin. ias.ac.in | ias.ac.in |

| 2-(Benzylthio)pyrimidines | Multi-resistant Escherichia coli and Staphylococcus aureus | Compounds 6c, 6d, 6h, and 6m were particularly active against S. aureus. scirp.org | scirp.org |

| Pyrimidine-appended Linezolids | S. aureus, Streptococcus pneumoniae, Enterococcus faecalis, MRSA | Derivative 35 exhibited an MIC of 0.25–1 μg/mL against all tested pathogens. nih.gov | nih.gov |

Antifungal Efficacy

The development of novel fungicides is crucial for agriculture, and pyrimidine derivatives have shown significant promise in this area. nih.govfrontiersin.org Several commercial fungicides, such as pyrimethanil and diflumetorim, are based on the pyrimidine skeleton. nih.govnih.gov

Research has led to the synthesis of new pyrimidine derivatives with potent antifungal properties against a wide array of phytopathogenic fungi. nih.gov In one study, a series of novel pyrimidine derivatives containing an amide moiety were synthesized and tested against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. frontiersin.orgnih.gov Compound 5o (5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide) demonstrated excellent activity against Phomopsis sp., with an EC50 value of 10.5 μg/ml, which was superior to the commercial fungicide Pyrimethanil (32.1 μg/ml). frontiersin.orgnih.gov

Another study focused on pyrimidine derivatives with (pyridin-3-ylmethyl)thio and phenylamino (B1219803) moieties, evaluating their in vitro activity against Botrytis cinerea and Sclerotinia sclerotiorum. tandfonline.com The results indicated that the target compounds exhibited moderate to good activity. tandfonline.com Similarly, research on 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate (B1207046) moiety found that some compounds displayed moderate antifungal activity against Sclerotinia sclerotiorum, with inhibition rates over 60%. tandfonline.comresearchgate.net Specifically, compound 3g showed an inhibitory rate of 70.3% at a concentration of 100 mg/L. tandfonline.comresearchgate.net

| Derivative | Fungal Strain | Efficacy | Reference |

|---|---|---|---|

| Compound 5o | Phomopsis sp. | EC50 = 10.5 μg/ml. frontiersin.orgnih.gov | frontiersin.orgnih.gov |

| Compound 4a | Botrytis cinerea | High inhibition activity at 100 µg/mL. tandfonline.com | tandfonline.com |

| Compound 3g | Sclerotinia sclerotiorum | 70.3% inhibition rate at 100 mg/L. tandfonline.comresearchgate.net | tandfonline.comresearchgate.net |

| Various Pyrimidine Derivatives | 14 phytopathogenic fungi | Exhibited certain growth inhibition effects against most tested fungi. nih.gov | nih.gov |

Antiviral Agent Development

The pyrimidine scaffold is a key component in many compounds with significant antiviral properties. nih.govresearchgate.net Research has explored these derivatives for activity against a range of viruses, including human coronavirus, herpes simplex virus type 1 (HSV-1), and HIV. nih.govmdpi.com

In one study, a series of 4,7-disubstituted pyrimido[4,5-d]pyrimidines were synthesized and evaluated for their antiviral potency. mdpi.com Compounds featuring a cyclopropylamino group and an aminoindane moiety showed remarkable efficacy against human coronavirus 229E (HCoV-229E), highlighting the potential of this scaffold for designing novel agents against coronaviruses. mdpi.com Another study investigated ethyl or methyl 4-substituted 2-methylthio-5-pyrimidinecarboxylates for their inhibitory activity against HSV-1. nih.gov At non-toxic concentrations, all tested esters were found to be active, with one compound achieving an 80.9% inhibition of HSV-1 infectivity at a concentration of 12 micrograms/ml. nih.gov

Furthermore, pyrimidine derivatives have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. nih.gov Many of these synthesized compounds exhibited potent antiviral activity, with some showing effectiveness against wild-type and resistant mutant strains of the virus. nih.gov

Anti-inflammatory Activity Investigations

Pyrimidine derivatives have been recognized for their anti-inflammatory properties, with several pyrimidine-based drugs already in clinical use. nih.gov The mechanism of action for many of these agents involves the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. nih.gov

Research has focused on synthesizing novel pyrimidine derivatives as selective COX-2 inhibitors, which can offer anti-inflammatory benefits with potentially fewer gastrointestinal side effects than non-selective NSAIDs. nih.gov A study on pyrazolo[3,4-d]pyrimidine derivatives found that several compounds effectively suppressed the activity of COX enzymes. nih.gov Another investigation into pyrano[2,3-d]pyrimidine derivatives identified compounds that potently suppressed COX-2 activity, with IC50 values comparable to the standard drug celecoxib. nih.gov

In a study evaluating new pyrimidine derivatives using the carrageenan-induced rat paw edema test, several compounds exhibited potent anti-inflammatory activity, with some showing greater efficacy than the standard drug, diclofenac (B195802) sodium. researcher.liferesearchgate.nettandfonline.com This test measures the reduction in swelling, a key indicator of anti-inflammatory effect.

| Derivative Class | Target/Assay | Key Findings | Reference |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidines | COX Enzyme Inhibition | Four derivatives (3a, 3b, 4b, and 4d) suppressed COX enzyme activity. nih.gov | nih.gov |

| Pyrano[2,3-d]pyrimidines | COX-2 Inhibition | Compounds 5 and 6 showed noteworthy activity with IC50 values of 0.04 μmol. nih.gov | nih.gov |

| Pyrazolo[1,5-a]pyrimidines | Carrageenan-induced rat paw edema | Compounds 3, 7, 9, and 11 exhibited potent activity, surpassing the standard drug diclofenac sodium. tandfonline.com | tandfonline.com |

| Various Pyrimidine Derivatives | Carrageenan-induced rat hind paw edema | Evaluated for anti-inflammatory effects against standard Diclofenac sodium. researcher.liferesearchgate.net | researcher.liferesearchgate.net |

Antitumor/Anticancer Activity Research

The pyrimidine ring is a privileged scaffold in the design of anticancer agents due to its presence in the nucleic acids of DNA and RNA. researchgate.netresearchgate.net Numerous derivatives have been synthesized and evaluated for their cytotoxic effects against a wide range of human cancer cell lines.

One study detailed the synthesis of ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate derivatives, which were tested on human leukemia cell lines (K562 and CEM). researchgate.net The results showed that most of the derivatives exhibited good antitumor activity, with some compounds having IC50 values as low as 14.0 µM. researchgate.net Another series of new pyrimidine derivatives was evaluated against seven cancer cell lines, including colon adenocarcinoma (LoVo), breast cancer (MCF-7), and lung cancer (A549). nih.gov All tested compounds showed inhibitory activity on the proliferation of these cancer cells. nih.gov

Furthermore, pyrimido[4,5-d]pyrimidines have been explored as anticancer agents. mdpi.com Derivatives from this class showed efficacy against several hematological cancer types. mdpi.com Research into pyrimidine derivatives containing aryl urea (B33335) moieties also identified compounds with high cytotoxic activity against the SW480 colon cancer cell line, with one compound showing an IC50 value of 11.08 µM. nih.gov Mechanistic studies revealed that this compound induced apoptosis and arrested the cell cycle at the G2/M phase. nih.gov

Modulators of Nucleic Acid Metabolism and Cellular Signaling Pathways

Pyrimidine derivatives can exert their biological effects by interacting with various cellular targets, including enzymes involved in nucleic acid metabolism and key proteins in cellular signaling pathways. Their structural similarity to natural purines and pyrimidines allows them to function as inhibitors or modulators of these fundamental processes.

A significant area of research is the development of pyrimidine derivatives as kinase inhibitors. For example, certain pyrimidine-5-carbonitrile derivatives have been designed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. rsc.org One such compound emerged as a potent EGFR inhibitor with an IC50 value of 8.29 nM. rsc.org Mechanistic studies showed that this compound arrested cell growth in the G2/M phase and induced a significant increase in apoptotic cells, demonstrating its interference with cell cycle signaling. rsc.org

Other studies have shown that pyrimidine derivatives can induce apoptosis through various mechanisms. A series of pyrimidines with aryl urea moieties were found to induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. nih.gov These compounds also caused a loss of mitochondrial membrane potential, a key event in the apoptotic cascade. nih.gov Further QSAR analysis has indicated that certain pyrimidine derivatives have a high probability of acting as inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair, as well as having antimitotic activity. nih.gov

Research for Neurological Disorders

While research into this compound derivatives for neurological disorders is not as extensive as in other areas, the broader class of pyrimidines has been investigated for potential applications related to the central nervous system (CNS). nih.gov Due to their diverse biological activities, pyrimidine scaffolds are considered for the development of CNS-active agents. nih.gov The ability of these small molecules to be modified for properties like lipophilicity allows for the potential to cross the blood-brain barrier, a critical requirement for drugs targeting neurological conditions. However, specific and detailed research findings directly linking this compound derivatives to the treatment of neurological disorders are limited in the current literature.

Role in Agrochemical Development

The pyrimidine skeleton is a fundamental component in a wide array of modern agrochemicals. frontiersin.orgnih.gov Derivatives of pyrimidine are integral to the synthesis of various active ingredients used for crop protection due to their broad-spectrum biological activities. mdpi.com Compounds like this compound are valuable intermediates in this field, providing a foundational structure that can be elaborated to produce potent and selective agrochemicals. frontiersin.orgnih.gov

Pyrimidine derivatives are critically important in the synthesis of sulfonylurea herbicides, a class of compounds known for their high efficacy at low application rates. nih.govnih.gov These herbicides act by inhibiting the acetolactate synthase (ALS) enzyme, which is essential for amino acid synthesis in plants but absent in mammals, contributing to their low toxicity profile. nih.govresearchgate.net

The general structure of a sulfonylurea herbicide consists of a sulfonylurea bridge connecting an aryl group and a heterocyclic moiety, which is frequently a substituted pyrimidine ring. researchgate.net this compound serves as a potential precursor for the heterocyclic component. Through established synthetic routes, the ethyl carboxylate group can be converted into an amino group, yielding an aminopyrimidine. This aminopyrimidine is a key building block that is then coupled with an aryl sulfonyl isocyanate to form the final sulfonylurea herbicide. The substituents on the pyrimidine ring play a crucial role in determining the herbicide's activity spectrum and crop selectivity. nih.gov Research into new pyrimidine- and triazine-based chlorsulfuron (B1668881) derivatives has shown that modifications to the heterocyclic ring can lead to herbicides with not only high efficacy but also improved crop safety and faster soil degradation rates. nih.gov

The pyrimidine core is a well-established pharmacophore in the development of agricultural fungicides. frontiersin.orgnih.gov Several commercial fungicides, including pyrimethanil, fenarimol, and diflumetorim, are built around a pyrimidine structure. nih.gov These compounds are used to control a variety of plant fungal diseases such as gray mold and mildew in crops. frontiersin.orgnih.gov

This compound can be utilized as a starting material for novel fungicides. The carboxylate functional group provides a convenient point for chemical modification, allowing for the attachment of other bioactive moieties, such as amides or triazoles, to create more complex and potent derivatives. frontiersin.org Research has demonstrated that pyrimidine derivatives containing an amide moiety exhibit significant antifungal properties. For instance, certain novel pyrimidine amides have shown superior efficacy against pathogenic fungi compared to commercial standards like Pyrimethanil. frontiersin.orgnih.gov The fungicidal activity of these derivatives is highly dependent on the specific substitutions on the pyrimidine ring.

Table 1: In Vitro Antifungal Activity of Novel Pyrimidine Derivatives

This table presents the efficacy of a synthesized pyrimidine derivative against various plant pathogens, compared with the commercial fungicide Pyrimethanil.

| Compound | Pathogen | EC₅₀ (μg/mL) |

| 5o * | Phomopsis sp. | 10.5 |

| Pyrimethanil | Phomopsis sp. | 32.1 |

Effective pest control in agriculture requires a multi-faceted approach that includes managing weeds, fungal diseases, and insect pests. The development of new herbicides and fungicides from pyrimidine precursors like this compound is a direct contribution to integrated pest management (IPM) strategies.

By serving as a building block for novel agrochemicals, this compound aids in the creation of tools that can overcome existing challenges, such as pathogen resistance to current treatments. nih.gov The synthesis of new pyrimidine-based fungicides and herbicides with different modes of action or improved efficacy helps to diversify the options available to farmers, reducing reliance on a single class of chemicals and mitigating the development of resistance. frontiersin.orgmdpi.com Furthermore, the development of more selective and environmentally benign herbicides contributes to sustainable agricultural practices by targeting weeds more effectively while ensuring the safety of the main crops. nih.gov

Potential in Materials Science Research

The unique electronic properties of the pyrimidine ring make it an attractive component for the design of advanced functional materials. As an aromatic, electron-deficient heterocycle, pyrimidine is a valuable building block for creating novel organic materials with specific optical and electronic characteristics. nih.gov

This compound can serve as a starting point for the synthesis of larger, conjugated π-systems centered around a pyrimidine core. These extended π-systems are a crucial class of functional materials used in a variety of applications, from colorants to organic semiconductors. uni-wuerzburg.de Synthetic strategies have been developed to assemble aryl groups onto a pyrimidine core, creating programmable and diverse molecular architectures. nih.gov

The resulting pyrimidine-core π-systems often exhibit interesting fluorescent properties, including solvatofluorochromism (where the color of emitted light changes with the polarity of the solvent). nih.gov The ability to tune these photophysical properties through chemical modification makes these materials promising candidates for use in sensors, imaging agents, and other optoelectronic applications. The carboxylate group of this compound can be used to link the pyrimidine core to other molecular units or polymer backbones, facilitating the creation of complex functional materials.

The field of organic electronics utilizes carbon-based materials in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electron-deficient nature of the pyrimidine ring makes its derivatives particularly suitable for use as electron transport materials (ETMs) in these devices. rsc.org Efficient electron injection and transport are critical for the performance and stability of OLEDs.

While specific research on this compound in this context is limited, materials incorporating pyrimidine-based skeletons have shown excellent performance. For example, a non-phenanthroline ETM featuring a 2,6-di(pyrimidin-2-yl)pyridine skeleton, when combined with silver, created a highly stable and efficient electron-injection layer for OLEDs. rsc.org This system achieved high quantum efficiency and a remarkably long operational lifetime, demonstrating the potential of pyrimidine-based materials to replace less stable conventional components. rsc.org The synthesis of such advanced materials can originate from simpler pyrimidine building blocks, highlighting the potential role of precursors like this compound in the future development of organic electronics.

Table 2: Performance of an OLED Device Using a Pyrimidine-Based Electron Transport Material

This table shows the performance metrics of a green phosphorescent OLED incorporating a pyrimidine-based Electron Transport Material (ETM) named DPmPy-BP combined with a silver electron-injection layer.

| Metric | Value |

| Maximum External Quantum Efficiency (EQE) | 20% |

| Operational Lifetime (LT₅₀ at 1000 cd m⁻²) | ~17,000 hours |

Source: Data from research on pyrimidine end-capped electron transport materials. rsc.org

Catalytic Ligand Design (e.g., Palladium-Catalyzed Couplings)

The pyrimidine scaffold, particularly when functionalized at the 4-position with a carboxylate group, offers a unique electronic and steric profile that makes it an attractive component in the design of ligands for transition metal catalysis. Derivatives of this compound have been investigated for their potential to coordinate with metals like palladium, forming stable and efficient catalysts for cross-coupling reactions, which are fundamental to modern organic synthesis.

The nitrogen atoms within the pyrimidine ring can act as effective coordination sites for palladium, while substituents at the 2- and 4-positions can be modified to fine-tune the ligand's electronic and steric properties. This modulation is critical for controlling the catalytic activity, selectivity, and stability of the resulting palladium complex. For instance, pyrimidine-functionalized N-heterocyclic carbenes (NHCs) have been synthesized and used to create palladium(II) complexes. These complexes have demonstrated good catalytic activity in reactions such as the Mizoroki-Heck reaction, which forms carbon-carbon bonds. acs.org

In a notable example, a novel phosphine-free pyrimidine-based ligand was synthesized and used to create a palladium(II) complex. This complex proved to be an efficient catalyst for the Suzuki-Miyaura cross-coupling reaction, a powerful method for creating biaryl compounds. researchgate.net The use of pyrimidine-2-sulfinates as alternatives to the more challenging to prepare pyrimidine-2-boronic acids in Suzuki-Miyaura couplings also highlights the utility of the pyrimidine core in ligand development for such reactions. tcichemicals.com The ability to perform these reactions under various conditions, including microwave irradiation and in aqueous media, underscores the robustness and versatility of these pyrimidine-based catalytic systems. researchgate.net

The strategic design of these ligands allows for precise control over the reaction's outcome. For example, in dihalogenated pyrimidines, the choice of a sterically hindered N-heterocyclic carbene ligand can direct palladium-catalyzed cross-coupling to a specific position that is typically less reactive. nih.gov This level of control is invaluable for the efficient synthesis of complex molecules.

| Pyrimidine Derivative Type | Catalytic Application | Key Features | Reference |

|---|---|---|---|

| Pyrimidine-functionalized N-heterocyclic carbene | Mizoroki-Heck reaction | Forms stable Pd(II) complexes; activity influenced by substituents. | acs.org |

| Formamidinyl pyrimidine-based complex | Suzuki-Miyaura cross-coupling | Phosphine-free ligand; effective under microwave and aqueous conditions. | researchgate.net |

| Pyrimidine-2-sulfinates | Suzuki-Miyaura cross-coupling | Serves as a stable and accessible alternative to pyrimidine-boronic acids for ligand synthesis. | tcichemicals.com |

Research Tools and Biological Probes

The inherent biological relevance of the pyrimidine nucleus, a core component of nucleobases, makes its derivatives prime candidates for the development of research tools and probes to investigate biological systems.

Derivatives of this compound are instrumental in the development of biochemical assays, particularly for the discovery and characterization of enzyme inhibitors. These compounds can be systematically modified to explore structure-activity relationships (SAR) and optimize their binding affinity and selectivity for a specific biological target.

A compelling example is the design and synthesis of ethyl pyrimidine-quinolinecarboxylate derivatives as inhibitors of human lactate (B86563) dehydrogenase A (hLDHA), an enzyme implicated in cancer metabolism. nih.govmdpi.com Through a process of virtual screening and subsequent chemical synthesis, researchers have identified potent inhibitors from this class of compounds. nih.govmdpi.com The inhibitory activity of these derivatives is typically quantified using enzymatic assays, where the concentration of the compound required to reduce enzyme activity by 50% (IC50) is determined.

| Compound ID | Structural Feature | hLDHA IC50 (µM) | Reference |

|---|---|---|---|

| 16a | U-shaped disposition | ≈ 1 | nih.gov |

| 18b | U-shaped disposition | ≈ 1 | nih.gov |

| 18c | U-shaped disposition | ≈ 1 | nih.gov |

| 18d | U-shaped disposition | ≈ 1 | nih.gov |

Furthermore, pyrimidine-based compounds are frequently identified as hits in high-throughput screening (HTS) campaigns and are subsequently optimized to develop potent and selective kinase inhibitors. nih.gov For instance, a series of pyrimidine compounds were discovered as potent Janus kinase 1 (JAK1) inhibitors, with cell-based assays being the primary method for evaluating their potency and selectivity. nih.gov The development of such assays is crucial for advancing our understanding of cellular signaling pathways and for the discovery of new therapeutic agents.

Fluorescent probes are indispensable tools for visualizing and quantifying biological processes within living cells and organisms. The pyrimidine scaffold can be incorporated into fluorescent molecules to create probes with specific properties, such as targeting capabilities or sensitivity to the local microenvironment.

Several pyrimidine-based fluorescent probes have been developed for bioimaging applications. For example, novel pyrimidine derivatives with trifluoromethyl substituents have been designed as "push-pull" systems for imaging lipid droplets in cells. mdpi.com In another approach, pyrimidine moieties have been conjugated with BODIPY (boron-dipyrromethene) dyes to create fluorescent probes for locating and studying cancer cells. frontiersin.orgnih.gov Additionally, a two-photon fluorescent probe based on pyrimidine 2-isothiocyanate has been synthesized for advanced bioimaging applications. rsc.org

A particularly sophisticated application of fluorescent probes is the sensing of intracellular viscosity. Viscosity is a fundamental physical parameter of the cellular environment that influences molecular diffusion and interaction. Fluorescent "molecular rotors" are a class of probes whose fluorescence properties, such as intensity or lifetime, are dependent on the viscosity of their surroundings. In a low-viscosity environment, the molecule can undergo non-radiative decay through intramolecular rotation, resulting in quenched fluorescence. In a high-viscosity medium, this rotation is hindered, leading to an increase in fluorescence emission.

While a direct application of this compound as a viscosity sensor has not been extensively reported, the principles of viscosity probe design are well-established. mdpi.comrsc.org The pyrimidine core, with its potential for chemical modification, could be integrated into a D-π-A (donor-π-acceptor) structure, a common motif for viscosity-sensitive probes. nih.gov By attaching a rotating group and a targeting moiety, it is conceivable to develop pyrimidine-4-carboxylate derivatives that can report on the viscosity of specific subcellular compartments, such as the mitochondria or the plasma membrane. rsc.orgnih.gov

Structure Activity Relationship Sar Studies of Ethyl 2 Methylpyrimidine 4 Carboxylate Analogues

Impact of Substituent Modifications on Chemical Reactivity

The chemical reactivity of the pyrimidine (B1678525) ring in ethyl 2-methylpyrimidine-4-carboxylate analogues is significantly influenced by the nature and position of its substituents. The pyrimidine core is inherently electron-deficient, which makes it susceptible to nucleophilic substitution, particularly at positions 2, 4, and 6. The reactivity at these positions can be modulated by the electronic effects of the substituents.

For instance, the introduction of electron-withdrawing groups (EWGs) on the pyrimidine ring generally enhances its reactivity towards nucleophiles. acs.org Conversely, electron-donating groups (EDGs) tend to decrease the reactivity of the ring. The reactivity is also dependent on the leaving group present at the substitution site. Studies on related pyrimidine structures have shown that sulfonyl groups are superior leaving groups compared to halides or methylthio groups, leading to faster reaction rates. acs.org

The substitution pattern also plays a critical role. In studies of 2-sulfonylpyrimidines, modifications at position 5 of the pyrimidine ring were found to have the most significant impact on reactivity. acs.org This is attributed to the direct electronic influence on the stability of the Meisenheimer-like intermediate formed during nucleophilic aromatic substitution.

The synthesis of various pyrimidine derivatives often starts from precursors like 2,4-dichloropyrimidines. The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for sequential and regioselective substitution, enabling the introduction of diverse functionalities. nih.gov For example, in the synthesis of pyrimidine-4-carboxamides, the more electrophilic 4-chloro substituent is selectively replaced by nucleophiles. nih.gov

Correlation of Structural Features with Biological Activity and Efficacy

The biological activity of this compound analogues is intricately linked to their three-dimensional structure and the specific interactions they form with biological targets. Extensive SAR studies on closely related pyrimidine-4-carboxamides, which act as inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), provide a valuable framework for understanding these correlations. nih.govacs.org

Substituents at the 2-position: Modifications at this position can significantly impact potency. For instance, replacing an N-methylphenethylamine group with a conformationally restricted (S)-3-phenylpiperidine was found to increase inhibitory potency by threefold. nih.gov This suggests that the size, shape, and conformational flexibility of the substituent at C2 are critical for optimal binding to the target enzyme.

Substituents at the 4-position: The carboxamide moiety at this position (analogous to the carboxylate in the title compound) is a key interaction point. The nature of the amide substituent (the R1 group in the table below) influences activity. Small, constrained groups like cyclopropylmethyl are often favored. acs.org

Substituents at the 6-position: The substituent at the 6-position (R3 in the table below) has a profound effect on both potency and physicochemical properties like lipophilicity. Replacing a morpholine (B109124) group with an (S)-3-hydroxypyrrolidine not only increased activity tenfold but also reduced lipophilicity, leading to more drug-like properties. nih.govacs.org This highlights the importance of finding a balance between potency and favorable pharmacokinetic characteristics.

The following interactive data table summarizes the SAR findings for a series of pyrimidine-4-carboxamide (B1289416) analogues as NAPE-PLD inhibitors.

Data adapted from J. Med. Chem. 2021, 64, 1, 481–515. acs.org

Rational Design Principles for Enhanced Research Utility

The SAR data gathered from analogue studies provide a solid foundation for the rational design of new molecules with improved properties. The goal is to optimize potency, selectivity, and drug-like characteristics such as solubility and metabolic stability.

Key design principles include:

Scaffold Hopping and Core Refinement: While the pyrimidine-4-carboxylate core is a good starting point, exploring alternative heterocyclic scaffolds can lead to novel intellectual property and improved properties. However, studies have shown that even minor changes, such as altering the nitrogen positions in the pyrimidine ring, can lead to a significant loss of activity, indicating the optimality of the pyrimidine scaffold for certain targets. nih.gov

Conformational Constraint: Introducing rigid structural elements can lock the molecule into a bioactive conformation, thereby increasing potency and selectivity. The threefold increase in potency observed when replacing a flexible N-methylphenethylamine with a rigid phenylpiperidine group is a prime example of this principle. nih.gov

Modulation of Physicochemical Properties: Lipophilicity is a critical parameter influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The SAR studies on pyrimidine-4-carboxamides demonstrated that the introduction of polar groups, such as a hydroxyl group on the pyrrolidine (B122466) ring at the 6-position, can reduce excessive lipophilicity while simultaneously enhancing biological activity. acs.org This dual benefit is a key goal in rational drug design.

Structure-Based Design: When the three-dimensional structure of the biological target is known, computational tools can be used to design ligands that fit optimally into the binding site. This allows for the targeted introduction of functional groups that can form specific hydrogen bonds, hydrophobic interactions, or other favorable contacts to maximize binding affinity.

By applying these principles, researchers can move beyond simple trial-and-error and systematically design novel this compound analogues with tailored properties for specific research applications, ultimately accelerating the discovery of new chemical probes and potential therapeutic agents.

Q & A

Q. How can researchers leverage X-ray crystallography to study the compound’s supramolecular interactions?

- Methodological Answer :

- Step 1 : Grow single crystals via slow evaporation (e.g., ethanol/water mixtures).

- Step 2 : Refine data with SHELXL, focusing on hydrogen-bonding networks (e.g., N–H⋯O interactions).

- Step 3 : Analyze packing diagrams to predict solubility and stability.

For example, ethyl pyrimidine carboxylates exhibit C–H⋯π interactions influencing crystal morphology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.